molecular formula C9H9ClN4O2S B12783051 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- CAS No. 149819-58-9

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)-

Cat. No.: B12783051
CAS No.: 149819-58-9
M. Wt: 272.71 g/mol
InChI Key: JDKFRCWQPOWKOE-WDSKDSINSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- is a chemical compound with a complex structure that includes an oxathiolane ring and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- typically involves multiple steps, starting with the preparation of the oxathiolane ring and subsequent attachment of the purine base. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)
  • 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)
  • 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)

Uniqueness

The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

149819-58-9

Molecular Formula

C9H9ClN4O2S

Molecular Weight

272.71 g/mol

IUPAC Name

[(2S,5S)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6-/m0/s1

InChI Key

JDKFRCWQPOWKOE-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CN=C3Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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